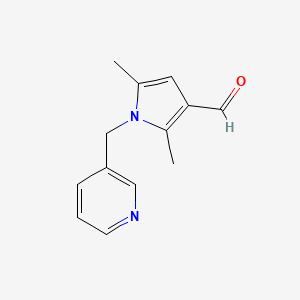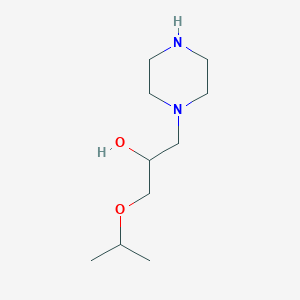
3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid
Descripción general
Descripción
The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “3-(2-Fluoro-phenyl)” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a fluorine atom attached, and this group is attached to the third carbon of the isoxazole ring .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable phenylboronic acid with a halogenated compound . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure would be based on the isoxazole ring, with various groups attached as per the name of the compound. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Isoxazole derivatives can undergo various reactions, including cycloaddition and nucleophilic substitution, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the fluorine atom could influence the compound’s reactivity and other properties .Aplicaciones Científicas De Investigación
Antitumor Activity
Isoxazolyl- and isothiazolylcarbamides, derived from acids similar to 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid, have shown significant antitumor activity. These compounds and their precursors have the potential to enhance the effects of cytostatic drugs used in medical practice. The synthesis process involves a series of cascade transformations and reactions with aryl(heteryl)amines or basic amines, demonstrating the compound's utility in developing new antitumor agents (Potkin et al., 2014).
Aurora Kinase Inhibition
A compound related to 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid has been investigated for its ability to inhibit Aurora A kinase, indicating potential usefulness in cancer treatment. The specificity of this compound for Aurora A kinase suggests its application in targeted cancer therapies, offering a promising direction for research into cancer treatment strategies (ロバート ヘンリー,ジェームズ, 2006).
Tautomerism Study
Research on compounds structurally related to 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid, such as 5-hydroxyisoxazoles and isoxazol-5-ones, has contributed to understanding the tautomerism in heteroaromatic compounds. This study provides insights into the chemical behavior and structural properties of isoxazoles, aiding in the development of novel compounds with potential applications in various fields of chemistry (Boulton & Katritzky, 1961).
Stem Cell Research
Isoxazoline derivatives have shown to increase the growth of E. coli organisms significantly, suggesting a potential role in promoting stem cell growth. This finding opens up new avenues for research in stem cell therapy, highlighting the importance of chemical compounds like 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid in medical research (Denton et al., 2021).
Synthesis of Novel Compounds
The versatility of isoxazolyl compounds in synthesizing novel chemical entities with various biological activities, including anti-tumor properties, underscores the importance of research on 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid and related structures. These compounds serve as key intermediates in the synthesis of molecules with enhanced biological activities, offering new opportunities for drug development and therapeutic interventions (Hao-fei, 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-11(10(14)15)6-9(13-16-11)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALZLFVZKITYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390372 | |
| Record name | 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid | |
CAS RN |
878427-02-2 | |
| Record name | 3-(2-Fluoro-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(Methylsulfamoyl)phenyl]propanoic acid](/img/structure/B1307071.png)


![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)

![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)
![1-(3-Fluoro-benzyl)-[1,4]diazepane](/img/structure/B1307085.png)




